molecular formula C18H21NO4 B1270836 3-tert-Butoxycarbonylamino-3-naphthalen-1-yl-propionic acid CAS No. 268209-95-6

3-tert-Butoxycarbonylamino-3-naphthalen-1-yl-propionic acid

Cat. No. B1270836
CAS RN: 268209-95-6
M. Wt: 315.4 g/mol
InChI Key: YDSAGJMVVUBPOK-UHFFFAOYSA-N
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Description

3-tert-Butoxycarbonylamino-3-naphthalen-1-yl-propionic acid (3-TBCNPA) is an organic compound that has been used in scientific research for many years. It is a member of the family of carboxylic acids and is an important intermediate in the synthesis of various organic compounds. It is also used in the synthesis of pharmaceuticals, fragrances, and other products. 3-TBCNPA has a wide range of applications in the laboratory and has been extensively studied in terms of its structure and reactivity.

Scientific Research Applications

Peptide Synthesis

This compound is utilized in the synthesis of peptides, particularly in the formation of dipeptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process. It prevents unwanted reactions that may occur due to the presence of multiple reactive groups in amino acid ionic liquids (AAILs). The Boc group can be removed under mild acidic conditions, allowing for the generation of peptides with the desired sequences .

Organic Synthesis Media

The protected form of this compound, when used in ionic liquid form, acts as an efficient reaction medium for organic synthesis. Its unique properties enable it to dissolve various reactants and can be used in a wide range of organic reactions, providing a versatile environment for chemical transformations .

Amide Formation Enhancement

In the field of organic chemistry, this compound has been found to enhance amide bond formation. This is particularly useful in the synthesis of complex molecules where precise control over reaction pathways is necessary. The use of specific coupling reagents in conjunction with this compound can lead to high yields of desired products in a short amount of time .

Synthetic Support in Peptide Chemistry

As a protected amino acid, it can be used as a synthetic support in peptide chemistry. It provides stability to the growing peptide chain and can be selectively deprotected to allow for the sequential addition of amino acids .

Cleavage Reagent in Proteomics

In proteomics, this compound can act as a cleavage reagent. It can be used to selectively break peptide bonds, which is essential for the analysis of protein structures and functions .

Development of Novel Room-Temperature Ionic Liquids (RTILs)

The compound is instrumental in the development of novel RTILs. These RTILs have potential applications in green chemistry due to their low volatility and ability to dissolve a wide range of materials. They are being explored for use in various chemical processes that require environmentally friendly solvents .

Cosmetic Industry Applications

In the cosmetic industry, derivatives of amino acids, including those protected by the Boc group, are used for their mild and biodegradable properties. They serve as functional ingredients in personal care products, offering unique benefits such as moisturization and skin protection .

Environmental Impact Reduction

The use of Boc-protected amino acids in ionic liquid form contributes to the reduction of environmental impact in chemical processes. These substances are highly biodegradable and offer a sustainable alternative to traditional solvents and reagents used in the industry .

Mechanism of Action

    Mode of Action

    These interactions can lead to changes in the conformation and function of target molecules .

    Action Environment

    Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(11-16(20)21)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSAGJMVVUBPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901161202
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthalenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901161202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,S)-Boc-3-amino-3-(1-naphthyl)-propionic acid

CAS RN

268209-95-6
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthalenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=268209-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthalenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901161202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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